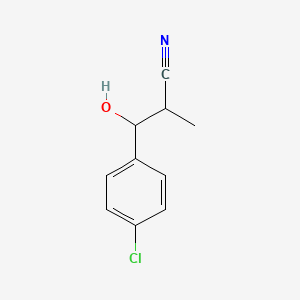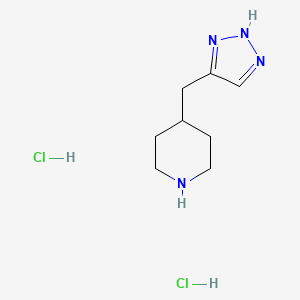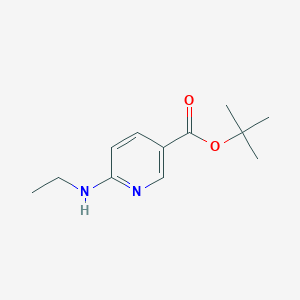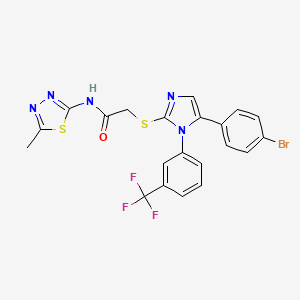
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is an organic compound. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C16H13N3O2. It is related to other compounds such as N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine , which has a molecular formula of C11H12N2O .Applications De Recherche Scientifique
Synthesis and Reactivity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide belongs to a class of compounds that have been explored for their synthesis and reactivity, contributing to the broader understanding of heterocyclic compounds in chemical research. Studies in this area focus on the synthesis of heterocyclic compounds based on furan-2-yl and pyridin-3-yl frameworks, including the preparation of derivatives like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles through alkylated reactions and cyclization under various conditions. Such research highlights the flexibility and reactivity of these compounds, paving the way for their application in more specialized fields such as medicinal chemistry and material science (El-Essawy & Rady, 2011).
Antiprotozoal Activity
Investigations into the antiprotozoal properties of related compounds, including dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, have demonstrated significant activity against protozoal infections. These studies emphasize the potential of furan-2-yl and pyridin-3-yl based compounds in developing new antiprotozoal agents, with some derivatives showing promising in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, two significant causes of human disease (Ismail et al., 2004).
Molecular and Electronic Characterization
The molecular and electronic structures of thiazole-based heterocyclic amides, which share structural motifs with N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have been extensively characterized. This includes analyses through IR, NMR, XRD, and DFT studies, revealing insights into their chemical behavior and interaction patterns. Such detailed characterization supports the development of compounds with tailored properties for specific applications, including antimicrobial activities, as demonstrated by the antimicrobial efficacy of N-(thiazol-2-yl)furan-2-carboxamide derivatives (Cakmak et al., 2022).
Amplification of Phleomycin Activity
Research on unfused heterobicycles, including those with furan-2-yl substituents, has explored their role as amplifiers of phleomycin, an antibiotic against Escherichia coli. This work demonstrates the chemical diversity and potential of furan-2-yl based compounds in enhancing the activity of existing antibiotics, highlighting their relevance in addressing antibiotic resistance (Brown & Cowden, 1982).
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-13(21-18-17-9)14(19)16-8-10-4-2-6-15-12(10)11-5-3-7-20-11/h2-7H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVCYEOVLZFOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Methanesulfonylmethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B2946243.png)
![8-(3-(azepan-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946246.png)
![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)





![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)